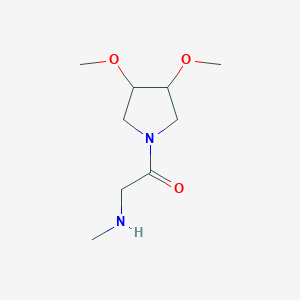

1-(3,4-Dimethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one

Vue d'ensemble

Description

1-(3,4-Dimethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, also known as DMAA, is a stimulant drug that was developed in the 1940s as a nasal decongestant. It has since been used in dietary supplements and as an ingredient in energy drinks. DMAA has a variety of effects on the body, including increased alertness, increased focus, improved physical performance, and increased energy. It is important to note that DMAA is not approved by the FDA for human consumption and has been linked to serious health risks.

Applications De Recherche Scientifique

Synthesis and Antibiotic Development

1-(3,4-Dimethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one has been utilized in the development of antibiotics. For instance, it is a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic targeting community-acquired respiratory tract infections, including multidrug-resistant organisms. Its synthesis involves catalytic asymmetric hydrogenation and S(N)2 substitution reaction, highlighting its importance in developing novel antibiotics (Lall et al., 2012).

Anticancer Research

The compound has also been involved in the synthesis of polysubstituted 4H-Pyran derivatives, notable for their potential anticancer activity. A microwave-assisted procedure for synthesizing these derivatives was developed, with the resulting compounds evaluated for anticancer efficacy against various human cancer cell lines (Hadiyal et al., 2020).

Catalysis and Chemical Reactions

In the field of catalysis, derivatives of this compound have been used in the development of nickel(II) complexes for ethylene oligomerization. This application is significant for industrial processes, particularly in the production of polymers (Nyamato et al., 2016).

Electrooptic Film Fabrication

Another application involves the fabrication of electrooptic films. Dibranched chromophores derived from the compound have been synthesized for use in electrooptic response, influencing thin-film microstructure and optical properties (Facchetti et al., 2006).

Crystallography and Molecular Structure Studies

The compound also finds application in crystallography, aiding in the understanding of molecular and crystal structures of related compounds. This application is crucial in the pharmaceutical and chemical industries for understanding compound stability and reactivity (Percino et al., 2006).

Chemosensors Development

Additionally, derivatives of this compound have been used in the development of chemosensors for detecting transition metal ions. These sensors show high selectivity and sensitivity, important in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Propriétés

IUPAC Name |

1-(3,4-dimethoxypyrrolidin-1-yl)-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-10-4-9(12)11-5-7(13-2)8(6-11)14-3/h7-8,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLWISLYYWWRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CC(C(C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

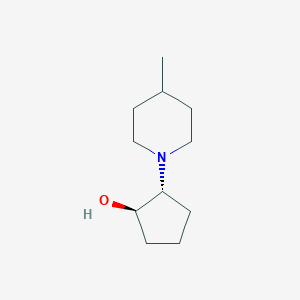

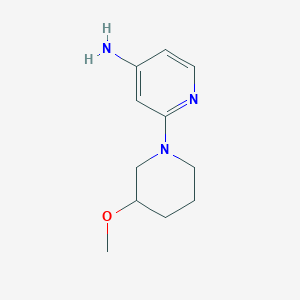

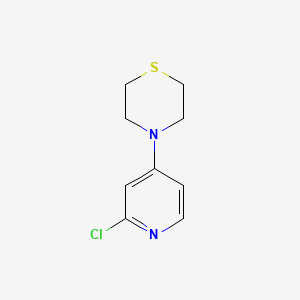

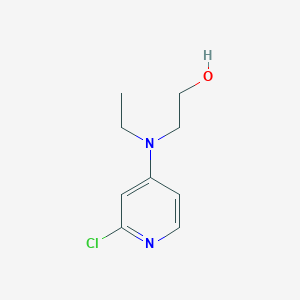

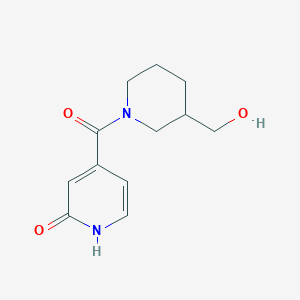

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474451.png)

![(1S,2S)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474452.png)

![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474453.png)

![(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474455.png)

![(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474456.png)

![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)